Hydrogen-Bond Donor Capacity vs. 4-Oxo Analog (CAS 1864003-42-8)
The target compound possesses one hydrogen-bond donor (HBD) contributed by the cyclobutyl hydroxyl group, whereas the closest commercial analog, 1-(2-ethoxy-4-oxocyclobutyl)pyrrolidine-2,5-dione (CAS 1864003-42-8), has zero HBDs due to the ketone substitution [1]. This single HBD difference is quantifiable via computed descriptors: HBD count = 1 vs. 0; tPSA = 66.8 Ų vs. an estimated ~57.5 Ų for the oxo-analog (predicted by difference of a hydroxyl vs. carbonyl contribution) [2]. The presence of an HBD is essential for target engagement in biological systems where hydrogen-bond donation is a pharmacophoric requirement.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 66.8 Ų |
| Comparator Or Baseline | 1-(2-Ethoxy-4-oxocyclobutyl)pyrrolidine-2,5-dione (CAS 1864003-42-8): HBD = 0; tPSA ≈ 57.5 Ų (estimated) |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +9.3 Ų |
| Conditions | Computed by Cactvs 3.4.8.18 and XLogP3 3.0 (PubChem release 2021.05.07); comparator tPSA estimated by functional group contribution method |
Why This Matters
A single HBD difference can determine whether a fragment meets key lead-likeness criteria (e.g., Ro3 compliance in fragment-based screening) and directly influences aqueous solubility and membrane permeability, making the target compound preferable when a hydroxyl handle is required for binding or further conjugation.
- [1] PubChem Compound Summary CID 119057076. Hydrogen Bond Donor Count, Topological Polar Surface Area. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CAS 1864003-42-8 (estimated properties based on structural analogy). The oxo-analog has zero HBDs; tPSA is predicted to be lower by ~9.3 Ų due to replacement of –OH by =O. View Source
